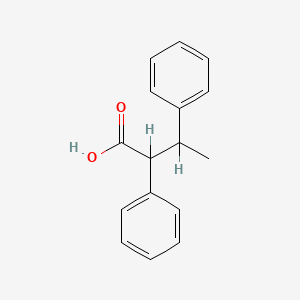
1-(2-Ethylphenyl)-3-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethylphenyl)-3-(2-methoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings, one substituted with an ethyl group and the other with a methoxy group, connected by a urea linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylphenyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 2-ethylphenyl isocyanate with 2-methoxyaniline. The reaction is carried out under anhydrous conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions: 1-(2-Ethylphenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions, leading to the formation of quinones.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1-(2-Ethylphenyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
1-(2-Ethylphenyl)-3-phenylurea: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(2-Methoxyphenyl)-3-phenylurea: Lacks the ethyl group, which may influence its solubility and interaction with biological targets.
1-(2-Ethylphenyl)-3-(4-methoxyphenyl)urea: The position of the methoxy group is different, which can alter its chemical and biological properties.
Uniqueness: 1-(2-Ethylphenyl)-3-(2-methoxyphenyl)urea is unique due to the specific substitution pattern on the aromatic rings, which can influence its reactivity, solubility, and interaction with biological targets. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C16H18N2O2 |
|---|---|
分子量 |
270.33 g/mol |
IUPAC名 |
1-(2-ethylphenyl)-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C16H18N2O2/c1-3-12-8-4-5-9-13(12)17-16(19)18-14-10-6-7-11-15(14)20-2/h4-11H,3H2,1-2H3,(H2,17,18,19) |
InChIキー |
GEHHGJQTYDVXAD-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B11955623.png)
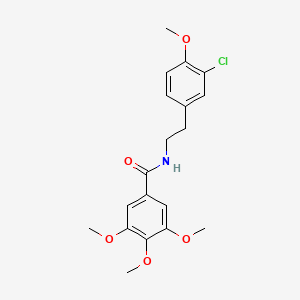


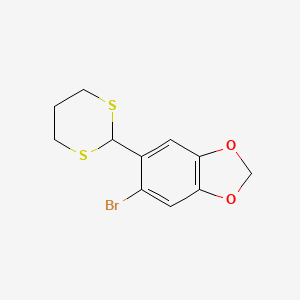




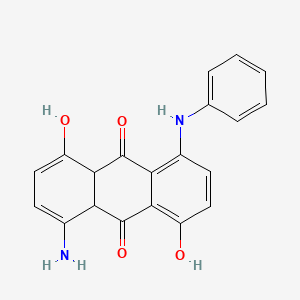
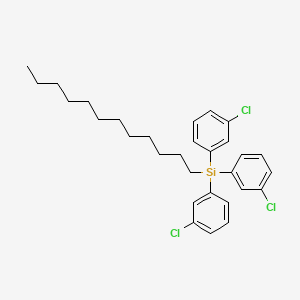

![6-Hydroxy-2a,2a1,5,5a,6,8a-hexahydro-2H-naphtho[1,8-bc]furan-2-one](/img/structure/B11955708.png)
